1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine
Description
Properties
Molecular Formula |
C8H7F5N2O |
|---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
[3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
FJHXCVHLDIOZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule can be dissected into two primary components: a polyfluorinated phenyl ring and a hydrazine functional group. Introducing the difluoromethyl (-CF2H) and trifluoromethoxy (-OCF3) groups onto the aromatic ring requires careful consideration of electronic and steric effects, as these substituents influence both reactivity and stability. The hydrazine moiety (-NHNH2) introduces additional complexity due to its susceptibility to oxidation and nucleophilic side reactions. Key challenges include:
- Regioselective installation of -CF2H and -OCF3 groups at the 3- and 4-positions, respectively.
- Stabilization of intermediates prone to decomposition under acidic or basic conditions.
- Purification protocols to isolate the hydrazine derivative from byproducts.
Synthetic Routes
Halogenation-Hydrazination Strategy
This approach begins with the sequential introduction of fluorine-containing groups onto a prefunctionalized benzene ring, followed by hydrazine installation.
Step 1: Synthesis of 3-Difluoromethyl-4-trifluoromethoxybenzene
A meta-difluoromethylated intermediate is synthesized via electrophilic difluoromethylation using ClCF2H in the presence of a Lewis acid catalyst (e.g., AlCl3). Subsequent nucleophilic trifluoromethoxylation at the para position employs trifluoromethyl triflate (CF3OTf) under basic conditions (K2CO3, DMF, 60°C).
Step 2: Nitration and Reduction
Nitration of the intermediate using HNO3/H2SO4 introduces a nitro group at the remaining ortho position. Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the nitro group to an amine.
Step 3: Diazotization and Hydrazine Formation
The amine undergoes diazotization with NaNO2/HCl at 0–5°C, followed by reaction with hydrazine hydrate (NH2NH2·H2O) to yield the target hydrazine.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | ClCF2H, AlCl3 | 68 | 92 |
| 2 | CF3OTf, K2CO3 | 75 | 89 |
| 3 | NH2NH2·H2O, 0°C | 52 | 95 |
Grignard-Mediated Coupling
Adapting methods from trifluoromethyl acetophenone syntheses, this route utilizes Grignard reagents to assemble the aromatic core.
Step 1: Preparation of Halobenzotrifluoride Isomers
Bromination of benzotrifluoride (C6H5CF3) with Br2/FeBr3 yields a mixture of meta- and para-brominated isomers (96:3 ratio).
Step 2: Grignard Formation and Ketene Addition
The brominated mixture reacts with Mg in THF (catalyzed by iodine) to form a Grignard complex. This intermediate couples with ketene (CH2=C=O) in toluene using an Fe(acac)3–acetic acid catalyst, producing a trifluoromethyl acetophenone derivative.
Step 3: Oxime Formation and Reduction
Treatment with hydroxylamine hydrochloride (NH2OH·HCl) forms the oxime, which is reduced to hydrazine via catalytic hydrogenation (H2, Ra-Ni, MeOH).
Key Data:
| Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2 | Fe(acac)3–AcOH | 80 | 78 |
| 3 | Ra-Ni, 50 psi H2 | 35 | 85 |
Direct Hydrazination of Polyfluorinated Aldehydes
Inspired by hydrazine syntheses for bis(trifluoromethyl) derivatives, this method bypasses intermediate nitration steps.
Step 1: Formylation of 1,3-Bis(trifluoromethyl)benzene
Lithiation with n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) in THF at −10°C, followed by quenching with DMF, yields 2,4-bis(trifluoromethyl)benzaldehyde.
Step 2: Hydrazone Formation
Condensation with hydrazine hydrate in methanol produces the hydrazone intermediate.
Step 3: Catalytic Hydrogenation
Hydrogenation over Pd/C (50 psi H2, 35°C) reduces the hydrazone to the hydrazine.
Key Data:
| Parameter | Value |
|---|---|
| Hydrazone yield | 88% |
| Hydrazine purity | >99% (HPLC) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Halogenation-Hydrazination | High regioselectivity | Multi-step, low overall yield |
| Grignard-Mediated | Scalable, uses cheap catalysts | Requires isomer separation |
| Direct Hydrazination | Fewer steps, high purity | Limited to specific substrates |
The Grignard-mediated route offers the highest scalability, whereas direct hydrazination excels in purity but is less versatile.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules, potentially leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis may involve similar steps to , where substituted phenylhydrazines react with enones or ketones under acidic conditions .
- Hydrochloride salt formation (e.g., ) improves stability and solubility, a common strategy for hydrazine derivatives.
Physicochemical Properties
Key Observations :
Biological Activity
1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and sources to provide an authoritative overview.
- Molecular Formula : C9H8F5N3O
- CAS Number : 1803723-93-4
- Molecular Weight : 253.17 g/mol
- Density : Approximately 1.258 g/cm³
- Melting Point : Not specified in the available literature.
- Boiling Point : Not specified in the available literature.
Biological Activity Overview
The compound has shown various biological activities, including:
- Anticancer Properties : Research indicates that derivatives of hydrazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant inhibition of cell proliferation in colorectal cancer cells (HCT-116) with values ranging from 1.184 µM to 9.379 µM .
- Inhibition of Enzymatic Activity : The trifluoromethyl group in hydrazine derivatives has been linked to enhanced potency in inhibiting specific enzymes, such as those involved in cancer pathways .
Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxicity of synthesized hydrazine derivatives found that certain compounds exhibited notable activity against HCT-116 cells, suggesting a potential role for this compound in cancer treatment. The following table summarizes the IC50 values of related compounds:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3c | 1.184 | HCT-116 |
| 3e | 9.379 | HCT-116 |
| Cabozantinib | Reference | HCT-116 |
These findings suggest that modifications to the hydrazine structure can significantly impact its anticancer activity.
The mechanism by which these compounds exert their effects may involve apoptosis induction and cell cycle arrest. For example, treatment with compound 3c led to a blockage in the G0/G1 phase of the cell cycle, indicating a potential mechanism for its cytotoxic effects .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
